3-Methylidenehex-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylidenehex-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h5H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAOVKFGVZXUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619006 | |
| Record name | 3-Methylidenehex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-01-1 | |
| Record name | 3-Methylidenehex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Reaction Chemistry of 3 Methylidenehex 1 Ene: Catalysis and Mechanistic Perspectives
Pericyclic Rearrangements and Cycloadditions
Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. For 3-methylidenehex-1-ene, these reactions offer pathways to complex cyclic and rearranged structures.
Enantioselective Cope Rearrangements of 1,5-Dienes
The Cope rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement of 1,5-dienes that typically requires thermal conditions (150–300 °C) to proceed. nih.govresearchgate.netmasterorganicchemistry.com For a substituted 1,5-diene like 3-methyl-hexa-1,5-diene, heating leads to the formation of hepta-1,5-diene. nih.gov While no specific studies on the Cope rearrangement of this compound have been reported, by analogy, it would be expected to rearrange to 4-vinylhept-1-ene under thermal conditions.
The development of catalytic, and particularly enantioselective, Cope rearrangements has been a significant area of research to achieve transformations under milder conditions and with stereocontrol. Electrophilic metal catalysts can mediate the reaction at or near room temperature by proceeding through a transient cyclo-carbenium ion. nih.gov The first truly enantioselective Cope rearrangement of an achiral 1,5-diene was achieved using a gold(I) catalyst. nih.gov This reaction, however, was demonstrated on alkenyl-methylenecyclopropanes, where the release of ring strain provides a strong thermodynamic driving force. nih.gov
For a hypothetical enantioselective Cope rearrangement of this compound, a chiral catalyst would need to effectively differentiate between the enantiotopic faces of the diene in the transition state.
Table 1: Examples of Catalyzed Cope Rearrangements of 1,5-Dienes
| Catalyst System | Substrate Type | Product Type | Conditions | Enantioselectivity (ee) | Reference |
| PdCl₂(NCPh)₂ | General 1,5-dienes | Rearranged 1,5-dienes | Room Temperature | Not applicable | nih.gov |
| ((S)-3,5-xylyl-PHANEPHOS(AuCl)₂) + AgSbF₆ | Alkenyl-methylenecyclopropanes | Vinylcyclopropanes | Low Temperature | Good to Excellent | nih.gov |
Diels-Alder Reactivity and Exocyclic Double Bond Participation
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. youtube.comwikipedia.org this compound is a cross-conjugated triene, also known as a youtube.comdendralene, and possesses two potential diene systems that could participate in a Diels-Alder reaction. The reactivity and regioselectivity are governed by electronic effects, where electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. researchgate.netnih.gov
The regioselectivity of Diels-Alder reactions with unsymmetrical dienes can often be predicted. masterorganicchemistry.comyoutube.comresearchgate.net For 2-substituted dienes, the "para" product is typically favored. masterorganicchemistry.comyoutube.com In the case of this compound, the internal 1,3-diene system (C1-C2-C3-C7) could react with a dienophile. The exocyclic double bond (C3-C7) acts as a substituent at the 2-position of the diene formed by C1, C2, C3, and C7. Therefore, a reaction with an unsymmetrical dienophile would be expected to yield the "para" regioisomer as the major product.
Alternatively, the diene system composed of C1-C2 and the exocyclic C3-C7 double bond could react. The participation of the exocyclic double bond in this manner is a key feature of dendralene chemistry. For instance, youtube.comdendralenes are known to undergo Diels-Alder dimerizations where one molecule acts as the diene and the other as the dienophile.
Other Cycloaddition Reactions (e.g., [4+3] Cycloadditions with Branched Dienes)
[4+3] cycloaddition reactions provide a powerful method for the synthesis of seven-membered rings. wikipedia.orgillinois.educhemtube3d.com This reaction typically involves the reaction of a 4π-electron component (a diene) with a 3-atom, 2π-electron component, most commonly an oxyallyl cation. wikipedia.orgillinois.educhemtube3d.com Oxyallyl cations can be generated in situ from various precursors, such as α,α'-dihaloketones. wikipedia.org
While no specific examples of [4+3] cycloadditions with this compound are documented, its diene systems could, in principle, react with an in situ generated oxyallyl cation. The reaction would proceed via either a concerted or a stepwise mechanism to yield a bicyclic seven-membered ring ketone. illinois.edu The stereochemical outcome of such reactions can be complex due to the different possible conformations of the oxyallyl cation ("W," "U," or "sickle") and the potential for both "endo" and "exo" transition states. wikipedia.org Chiral auxiliaries have been used to control the stereoselectivity in [4+3] cycloadditions involving oxyallyl cations and furans. nih.gov
Transition Metal-Promoted Functionalizations
Transition metals offer a diverse array of catalytic transformations for dienes, enabling the formation of complex architectures through processes that are often difficult to achieve by other means.
Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Dienes
Ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like RuCl₃ with a stoichiometric oxidant, is a potent catalyst for the oxidative cyclization of 1,5- and 1,6-dienes. researchgate.netresearchgate.net This reaction typically yields substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs), respectively, which are common structural motifs in bioactive natural products.
For a generic 1,5-diene, the reaction with catalytic RuO₄ and a co-oxidant like sodium periodate (B1199274) (NaIO₄) leads to the formation of a substituted tetrahydrofuran (B95107) diol. In the case of this compound, this reaction would be expected to produce a substituted tetrahydrofuran derivative. The regioselectivity of the initial attack and the subsequent cyclization would be influenced by the electronic and steric properties of the methylidene group.
Table 2: Hypothetical Products from Reactions of this compound
| Reaction Type | Reagents | Expected Major Product |
| Thermal Cope Rearrangement | Heat | 4-Vinylhept-1-ene |
| Diels-Alder | Maleic Anhydride | Substituted cyclohexene adduct |
| [4+3] Cycloaddition | Oxyallyl cation precursor | Bicyclic seven-membered ketone |
| Ru-catalyzed Oxidative Cyclization | RuCl₃, NaIO₄ | Substituted tetrahydrofuran diol |
The mechanism of the ruthenium-catalyzed oxidative cyclization of 1,5-dienes has been investigated through both experimental and computational studies. The catalytic cycle is initiated by the [3+2] cycloaddition of RuO₄ across one of the double bonds of the diene to form a ruthenium(VI) glycolate (B3277807) intermediate.
Regioselectivity in Oxidative Processes of Dienes
The oxidation of dienes, including branched structures like this compound, presents a significant challenge in controlling regioselectivity. The presence of multiple reactive sites can lead to a mixture of products. However, strategic catalyst design has enabled remarkable control over the outcome of these reactions.
A notable example is the Palladium(II)-catalyzed aerobic oxidative Heck reaction, which allows for the regioselective synthesis of branched 1,3-disubstituted conjugated dienes from vinylboronic acids and electronically unbiased alkenes. nih.govacs.org The key to this selectivity lies in the use of specific ligands. For instance, employing 2,9-dimethylphenanthroline (neocuproine) as a ligand promotes the formation of the branched diene isomer with high selectivity over the linear product. nih.govacs.orgfigshare.comorganic-chemistry.org In the absence of such a ligand, or with less sterically hindered ligands like bipyridine and phenanthroline, the reaction yields low amounts of the desired product and favors the linear isomer. nih.gov
Computational studies, specifically Density Functional Theory (DFT), have provided insight into the mechanism behind this catalyst-controlled regioselectivity. acs.orgfigshare.comnih.gov These studies suggest that the steric bulk of the 2,9-dimethylphenanthroline ligand plays a crucial role in directing the C-C bond formation to the internal position of the alkene, thus favoring the branched product. nih.govacs.orgfigshare.com This method has proven effective for a wide array of substrates, including those with various functional groups, and even for electron-rich vinyl ethers and amides, which also yield branched diene products. nih.govacs.org
Table 1: Ligand Effect on Regioselectivity in Aerobic Oxidative Heck Reactions
| Ligand | Yield of Branched Diene (%) | Selectivity (Branched:Linear) | Reference |
|---|---|---|---|
| None (Pd(TFA)₂) | Low | Favors Linear | nih.gov |
| Bipyridine | Low | Favors Linear | nih.gov |
| Phenanthroline | Low | Favors Linear | nih.gov |
| Neocuproine (L8) | 90 | 20:1 | nih.gov |
Hydrofunctionalization of Branched Dienes (e.g., Hydroalkylation, Hydroamination)
Hydrofunctionalization reactions of branched dienes, such as hydroalkylation and hydroamination, offer a direct route to valuable and complex molecules. These reactions involve the addition of a hydrogen atom and a functional group across the double bonds of the diene.
Hydroalkylation: Nickel-catalyzed hydroalkylation of acyclic branched dienes has been developed as a highly regioselective and stereoselective process. acs.orgresearchgate.net The regiochemical outcome of this reaction can be controlled by the choice of the nucleophile. For instance, when amides are used as unstabilized C(sp³) nucleophiles, a 1,4-addition is highly favored, leading to products with excellent stereocontrol of the internal olefin. acs.orgresearchgate.net Conversely, using imides as carbon nucleophiles under the influence of a chiral ligand promotes a 3,4-addition, enabling the construction of two adjacent tertiary stereocenters with good to excellent diastereocontrol and enantiocontrol. acs.org These methods are advantageous due to their mild reaction conditions and broad substrate scope. acs.orgresearchgate.net DFT studies have been employed to understand the intricate mechanism and the origins of regioselectivity in these nickel-catalyzed hydroalkylation reactions. ustc.edu.cnacs.org
Hydroamination: The hydroamination of branched 1,3-dienes is a powerful tool for synthesizing chiral allylic amines, which are important structural motifs in many biologically active compounds. acs.orgacs.org Nickel-catalyzed intermolecular enantioselective hydroamination has been successfully applied to branched 1,3-dienes, offering high regioselectivity, chemoselectivity, and enantioselectivity. acs.orgacs.orgsonar.ch This method is applicable to a wide range of primary aliphatic amines and provides direct access to valuable chiral allylic amines. acs.orgacs.org Mechanistic investigations, including isotopic labeling and kinetic analysis, suggest that the reaction proceeds through a Ni-π-allyl complex as the catalyst's resting state, with the outer-sphere nucleophilic attack of H-bonded amine aggregates being the rate-determining step. acs.orgsonar.ch
In a different approach, rhodium-catalyzed hydroamination of 1,3-dienes has been shown to produce homoallylic amines with anti-Markovnikov selectivity. nih.gov The choice of ligand and a Brønsted acid additive are critical for achieving this selectivity. nih.gov
Advanced Catalytic Systems for Diverse Diene Transformations
The development of advanced catalytic systems has significantly expanded the repertoire of transformations possible with dienes. These systems often employ transition metals like palladium and nickel, and they offer high levels of control over the reaction's outcome.
Palladium-catalyzed reactions have been instrumental in diene functionalization. For instance, the aerobic oxidative Heck reaction, discussed earlier, provides a method for synthesizing branched 1,3-disubstituted conjugated dienes with high regioselectivity controlled by the ligand. nih.govacs.orgorganic-chemistry.org Another palladium-catalyzed process involves the alkylation of 1,4-dienes through C-H activation, which furnishes 1,3-diene-containing products with high regio- and stereocontrol. researchgate.net
Nickel catalysis has also emerged as a versatile tool for diene transformations. nih.gov Nickel-catalyzed enantioselective hydroamination of branched 1,3-dienes allows for the synthesis of chiral allylic amines. acs.orgacs.org Furthermore, nickel-catalyzed regiodivergent and stereoselective hydroalkylation of acyclic branched dienes provides access to either 1,4- or 3,4-addition products depending on the nucleophile used. acs.orgresearchgate.net
Other catalytic systems have also been explored. For example, in situ generated allylic indium from 1,3-dienes has been used for the allylation of ketones. researchgate.net Additionally, catalytic enantioselective 1,4-diboration of cyclic dienes has been achieved using a platinum catalyst with a chiral phosphonite ligand, yielding chiral 1,4-diols after oxidation. nih.gov
Table 2: Overview of Catalytic Systems for Diene Transformations
| Catalyst System | Transformation | Key Features | Reference |
|---|---|---|---|
| Pd(II) / 2,9-dimethylphenanthroline | Aerobic Oxidative Heck | High regioselectivity for branched dienes | nih.govacs.orgorganic-chemistry.org |
| Ni(0) / (P,N) ligand | Hydroalkylation | Regiodivergent (1,4- vs 3,4-addition) | acs.orgresearchgate.net |
| Ni(0) / Chiral ligand | Hydroamination | Enantioselective synthesis of allylic amines | acs.orgacs.org |
| Rh / rac-BINAP / Mandelic acid | Hydroamination | Anti-Markovnikov selectivity for homoallylic amines | nih.gov |
| InCl₂/H₂ | Allylation of ketones | In situ generation of allylic indium | researchgate.net |
| Pt(0) / Chiral phosphonite | 1,4-Diboration | Enantioselective synthesis of chiral 1,4-diols | nih.gov |
Radical Chemistry of Branched Dienes
Generation and Reactivity of Allylic and Other Carbon Radicals
Carbon radicals, particularly allylic radicals, are key intermediates in a variety of chemical transformations. youtube.comyoutube.comyoutube.com The stability of these radicals is a crucial factor influencing their formation and subsequent reactivity. youtube.comyoutube.com Allylic radicals are stabilized by resonance, which delocalizes the unpaired electron over multiple carbon atoms. youtube.comyoutube.com The stability of carbon radicals follows the trend: tertiary > secondary > primary, similar to carbocations. youtube.comyoutube.com
The generation of carbon radicals can be achieved through several methods. diva-portal.org Homolytic cleavage of a weak bond, often a C-H bond, can be initiated by heat, UV light, or a radical initiator. youtube.comdiva-portal.org For instance, the reaction of an alkene with a bromine radical can lead to the abstraction of an allylic hydrogen, forming a resonance-stabilized allylic radical. youtube.com
Once generated, these radicals can participate in a variety of reactions. rsc.org They can add to double bonds, undergo rearrangements, or be trapped by other reagents. diva-portal.org The regioselectivity of radical addition to dienes can be complex and depends on the nature of the radical and the diene. rsc.org In some cases, the addition can be reversible, leading to a mixture of products. rsc.org
Applications in Selective Carbon-Carbon and Carbon-Heteroatom Bond Formations
Radical reactions provide a powerful platform for the construction of both carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.govvanderbilt.educhemistry.coachresearchgate.net These methods often offer complementary reactivity to traditional ionic or organometallic approaches.
Carbon-Carbon Bond Formation: Radical-mediated carbon-carbon bond formation is a cornerstone of organic synthesis. vanderbilt.educhemistry.coachresearchgate.netprinceton.edu For example, nickel-catalyzed hydroalkylation of branched dienes, which can proceed through radical intermediates, allows for the formation of new C-C bonds with high regio- and stereocontrol. researchgate.net Another strategy involves the photocatalytic generation of allylcopper complexes, which can then participate in the enantioselective carbocyanation of 1,3-dienes, forming chiral allyl cyanides. researchgate.netorganic-chemistry.org
Carbon-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds via radical pathways is also a significant area of research. researchgate.netnih.gov Copper-catalyzed asymmetric carboesterification of dienes is a notable example. nih.govnih.gov In this reaction, an alkyl radical adds to the diene to form an allylic radical, which is then trapped by a copper(II) species to form a chiral allylic ester. nih.govnih.gov This represents a significant advance in the stereocontrolled formation of C-O bonds from radical intermediates. nih.govnih.gov Similarly, electrochemical titanium-mediated amination of conjugated dienes has been reported, where an aminyl radical adds to the diene to form a carbon-centered radical that can then lead to carbon-nitrogen bond formation. acs.org
Advanced Computational and Theoretical Studies on 3 Methylidenehex 1 Ene and Its Isomers
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods provide a foundational understanding of the arrangement and energy of electrons within a molecule, which dictates its chemical behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. dntb.gov.uaresearchgate.net A smaller gap generally implies higher reactivity. dntb.gov.uaresearchgate.net
In conjugated dienes, the π-orbitals combine to form a set of molecular orbitals with distinct energy levels. youtube.comyoutube.com For instance, in a simple conjugated system like 1,3-butadiene (B125203), four p-orbitals combine to create four π molecular orbitals. youtube.com The reactivity of these dienes in processes like Diels-Alder reactions is governed by the interaction between the diene's HOMO and the dienophile's LUMO. masterorganicchemistry.com
While specific calculations for 3-methylidenehex-1-ene are not readily found, data from related dienes illustrate how substituents impact frontier orbital energies. A computational study on (1E,3E)-1,4-dinitro-1,3-butadiene using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level provides a clear example. The presence of two strongly electron-withdrawing nitro groups significantly lowers the energy of both the HOMO and LUMO compared to the unsubstituted 1,3-butadiene, consequently shrinking the HOMO-LUMO gap. mdpi.com This suggests that the alkyl substituents in this compound would similarly influence its frontier orbital energies relative to a parent diene.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| s-trans-1,3-Butadiene | -6.23 | 0.61 | 6.84 |
| (1E,3E)-1,4-Dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |
This table presents B3LYP/6-31G(d) calculated frontier orbital energies for 1,3-butadiene and a substituted derivative, illustrating the impact of functional groups on electronic properties. mdpi.com Data for this compound would be expected to show different values based on its specific structure.
Core Electron Spectra (e.g., C1s Binding Energies) and Their Computational Prediction
Core electron spectra, such as those obtained from Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provide element-specific information about the unoccupied electronic states and the local bonding environment of an atom within a molecule. acs.orgchemrxiv.org In a NEXAFS experiment, core electrons (e.g., from the carbon 1s orbital, C1s) are excited to empty molecular orbitals. The resulting spectrum shows sharp resonances whose energies and intensities are highly sensitive to the chemical environment, such as the type of bonding (e.g., σ* or π*) and the atom's oxidation state. acs.org
Computational methods are essential for interpreting these complex spectra. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) and related approaches like the transition potential (TP) approximation are used to calculate the energies and intensities of these core-level excitations. youtube.comsumitomo-chem.co.jp For instance, computational models can reproduce and explain the features in the C1s NEXAFS spectra of alkanes, although challenges remain in accurately modeling condensed phases and disordered systems. researchgate.net The ΔSCF method, which accounts for orbital relaxation more explicitly, has also proven effective for calculating core-excited states. youtube.com
For this compound, a calculated C1s spectrum would be expected to show distinct features for the different types of carbon atoms: the sp2-hybridized carbons of the vinyl and methylidene groups, and the sp3-hybridized carbons of the ethyl group. The precise binding energies would reflect their unique electronic environments, providing a detailed fingerprint of the molecule's electronic structure.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT has become a cornerstone of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. sumitomo-chem.co.jpresearchgate.net It allows chemists to map out potential energy surfaces, identify intermediates, and calculate the energetic barriers of reactions.
Transition State Characterization and Activation Energy Calculations
A key application of DFT is the location and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor determining the reaction rate. mdpi.com
The Diels-Alder reaction, a fundamental transformation for dienes, has been extensively studied using DFT. researchgate.netrsc.org For example, DFT calculations on the reaction between 1,3-butadiene and methyl acrylate (B77674) show how a Lewis acid catalyst (BF3) lowers the activation energy. The calculated activation energy for the uncatalyzed reaction in an aqueous solution is 15.71 kcal/mol, whereas the BF3-catalyzed reaction has a significantly lower barrier of 9.06 kcal/mol, explaining the catalytic effect. mdpi.com Such calculations provide insights into charge transfer and the degree of synchronicity in bond formation at the transition state. mdpi.com
| Reaction | Conditions | Calculated Activation Energy (Ea) |
|---|---|---|
| Butadiene + Methyl Acrylate | Aqueous Solution (Uncatalyzed) | 15.71 kcal/mol |
| Butadiene + Methyl Acrylate | Aqueous Solution (BF3 Catalyzed) | 9.06 kcal/mol |
This table shows calculated activation energies for a Diels-Alder reaction, demonstrating the ability of DFT to quantify catalytic effects. mdpi.com Similar studies on this compound would elucidate its reactivity in cycloadditions.
Conformational Analysis and Isomerization Pathways
Molecules with rotatable bonds, like this compound, can exist in multiple conformations, and the distribution of these conformers can influence reactivity. DFT is used to calculate the relative energies of different conformers and the energy barriers for rotation between them. For complex reactions, identifying the lowest-energy conformation of the transition state is crucial for accurate predictions. chemrxiv.orgchemrxiv.org Automated workflows have been developed to systematically explore the conformational space along a reaction profile, ensuring that the most relevant, lowest-energy pathway is identified. chemrxiv.orgchemrxiv.org
Isomerization, the process by which one molecule transforms into an isomer, is another area where DFT provides critical insights. Studies on the E/Z isomerization of substituted 1,3-dienes have revealed mechanisms involving metal catalysts that enable energetically "uphill" transformations by coupling reactions. researchgate.netnih.gov Theoretical investigations on simpler systems like diazene (B1210634) have distinguished between different isomerization pathways, such as in-plane inversion versus out-of-plane torsion, by simulating the reaction dynamics and identifying the operative mechanism. rsc.org For this compound, DFT could be used to explore pathways for double-bond migration or cis/trans isomerization of its isomers, predicting the activation barriers and thermodynamic stability of each species.
Molecular Dynamics and Reaction Pathway Simulations for Complex Diene Systems
While static DFT calculations provide information about stationary points on a potential energy surface, molecular dynamics (MD) simulations offer a view of the time-evolution of a chemical reaction. By simulating the trajectories of atoms over time, MD can reveal dynamic effects, such as whether a reaction is truly concerted or if it proceeds via a short-lived, dynamically stepwise intermediate. acs.orgresearchgate.net
Quasiclassical trajectory simulations of [4+2] cycloadditions involving various diene-like systems have been used to analyze the synchronicity of bond formation. acs.orgresearchgate.net By calculating the time gap (Δt) between the formation of the two new sigma bonds, researchers can distinguish between different mechanistic pathways. A short time gap is indicative of a concerted process, while a longer time gap suggests a stepwise mechanism where an intermediate is formed. acs.org
For example, simulations of a [4+2] reaction with a siloxy diene showed a very short average time gap, confirming a dynamically concerted mechanism. In contrast, reactions with lithium dienolates exhibited much larger time gaps, indicating they proceed through dynamically stepwise pathways. acs.org
| Reacting Diene System | Average Time Gap (Δt) for Bond Formation | Inferred Mechanism |
|---|---|---|
| Siloxy Diene | 26.5 fs | Dynamically Concerted |
| Intramolecular Li Dienolate | 251.0 fs | Dynamically Stepwise |
| Intermolecular Li Dienolate | 154.5 fs | Dynamically Stepwise |
This table presents results from molecular dynamics simulations on diene-like systems, illustrating how trajectory analysis can elucidate detailed reaction mechanisms. acs.orgresearchgate.net Such simulations for this compound would clarify the nature of its pericyclic reactions.
Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis of Hexene Isomers
High-Resolution Rotational Spectroscopy for Gas-Phase Conformers and Stereoisomeric Differentiation
High-resolution rotational spectroscopy is an exceptionally powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, one can derive highly accurate rotational constants (A, B, and C). These constants are inversely proportional to the molecule's moments of inertia, which are intrinsically linked to the mass distribution and geometry of the molecule. nih.gov This method is particularly adept at distinguishing between different conformers (isomers that differ by rotation around single bonds) and stereoisomers. nih.govnih.gov
For a flexible molecule like 3-methylidenehex-1-ene, rotation around the C3-C4 single bond would lead to multiple stable conformers in the gas phase. Each of these conformers would possess a unique set of rotational constants and, therefore, a distinct rotational spectrum. csic.esuva.es The analysis of the resulting spectrum would, in principle, allow for the identification of each conformer present in the gas-phase sample and a determination of their relative abundances by comparing the intensities of their spectral lines. mdpi.com While specific experimental rotational constants for this compound are not available in the published literature, the technique remains the definitive method for such a detailed conformational analysis. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a complete picture of molecular connectivity can be assembled.
For this compound (C₇H₁₂), a theoretical analysis of its structure allows for the prediction of its ¹H and ¹³C NMR spectra. The molecule possesses seven carbon atoms and twelve hydrogen atoms, distributed across various chemical environments.
¹H NMR Spectroscopy Predictions
Based on the structure of this compound, seven distinct sets of proton signals would be expected. The vinylic protons (those attached to C=C double bonds) are the most deshielded and appear at the highest chemical shift values (downfield). libretexts.orglibretexts.org Protons on sp³-hybridized carbons appear at lower chemical shifts (upfield). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal according to the n+1 rule. youtube.com
Predicted ¹H NMR Data for this compound This table is generated based on established principles of NMR spectroscopy.
| Protons (Label) | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
|---|---|---|---|
| H-1a / H-1b | 5.0 - 5.3 | Doublet of Doublets (dd) | 2H |
| H-2 | 5.7 - 6.0 | Doublet of Doublets (dd) | 1H |
| H-4 | 2.0 - 2.2 | Triplet (t) | 2H |
| H-5 | 1.4 - 1.6 | Sextet | 2H |
| H-6 | 0.9 - 1.0 | Triplet (t) | 3H |
| H-7a / H-7b | 4.8 - 5.0 | Singlet (or very narrow multiplet) | 2H |
¹³C NMR Spectroscopy Predictions
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single signal. libretexts.org The chemical shifts for carbon atoms are highly dependent on their hybridization and electronic environment. Carbons involved in C=C double bonds (sp² hybridized) resonate at significantly lower field (100-150 ppm) compared to sp³-hybridized alkane carbons (10-50 ppm). libretexts.orgyoutube.com For this compound, all seven carbon atoms are chemically distinct, and thus seven signals are predicted.
Predicted ¹³C NMR Data for this compound This table is generated based on established principles of NMR spectroscopy.
| Carbon Atom | Chemical Shift (δ, ppm) Range |
|---|---|
| C-1 | 114 - 118 |
| C-2 | 135 - 140 |
| C-3 | 145 - 150 |
| C-4 | 30 - 35 |
| C-5 | 22 - 27 |
| C-6 | 13 - 16 |
| C-7 | 110 - 115 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific vibrational modes of the molecule's covalent bonds. vscht.cz
For this compound, the key functional groups are the two distinct types of C=C double bonds (a terminal vinyl group and an internal methylidene group) and the various C-H bonds on both sp² and sp³ carbons. The presence of these groups gives rise to characteristic absorption bands. libretexts.orgpressbooks.pub For instance, C-H stretching vibrations for hydrogens on double-bonded carbons (=C-H) typically appear above 3000 cm⁻¹, while those for hydrogens on single-bonded carbons (-C-H) appear just below 3000 cm⁻¹. vscht.czspectroscopyonline.com The C=C stretching vibrations give rise to bands in the 1620-1680 cm⁻¹ region. libretexts.org The fingerprint region (below 1400 cm⁻¹) contains a complex pattern of bending vibrations that is unique to the molecule as a whole.
Predicted Characteristic Infrared (IR) Absorption Bands for this compound This table is generated based on typical frequency ranges for organic functional groups. libretexts.orguc.edu
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | =C-H (vinylic/methylidene) | 3020 - 3100 | Medium |
| C-H Stretch | -C-H (alkyl) | 2850 - 2960 | Strong |
| C=C Stretch | Alkene | 1640 - 1680 | Medium-Weak |
| C-H Bend | -CH₂- / -CH₃ | 1375 - 1465 | Medium |
| C-H Out-of-Plane Bend | =C-H | 650 - 1000 | Strong |
Mass Spectrometry for High-Precision Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uklibretexts.org
For this compound, with a molecular formula of C₇H₁₂, the exact monoisotopic mass is 96.0939 g/mol . In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺•) at m/z 96.
The fragmentation of the molecular ion is not random; it breaks apart in predictable ways, often forming stable carbocations. For alkenes, a particularly common and important fragmentation pathway is allylic cleavage—the breaking of a single bond adjacent to a double bond. stackexchange.comyoutube.com This process leads to a resonance-stabilized allylic cation. In this compound, cleavage of the C4-C5 bond would result in the loss of an ethyl radical (•CH₂CH₃) to give a highly stable allylic cation.
Predicted Key Fragments in the Mass Spectrum of this compound This table is generated based on established principles of mass spectrometry fragmentation. youtube.commsu.edu
| m/z Value | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 96 | [C₇H₁₂]⁺• | Molecular Ion (M⁺•) |
| 67 | [C₅H₇]⁺ | Loss of an ethyl radical (•C₂H₅) via allylic cleavage |
| 53 | [C₄H₅]⁺ | Further fragmentation, e.g., loss of CH₂ |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for alkenes |
Polymerization Behavior and Macromolecular Applications of 3 Methylidenehex 1 Ene
Mechanisms of Polymerization Initiated by Radical Species
Due to the absence of direct research on the radical polymerization of 3-methylidenehex-1-ene, its behavior is inferred from studies on structurally similar non-cyclic dienes such as isoprene (2-methyl-1,3-butadiene) and myrcene (7-methyl-3-methylene-1,6-octadiene). These monomers also possess both internal and external double bonds, offering insights into the potential polymerization pathways of this compound.
In a radical polymerization process, the initiation step involves the generation of free radicals from an initiator, which then add to one of the double bonds of the monomer. For a monomer like this compound, the radical can add to either the 1,2-position (terminal vinyl group) or the 3,4-position (internal methylidene group). The subsequent propagation can proceed in several ways, leading to a polymer with a mixed microstructure. The primary modes of addition expected are:
1,4-addition: This would result in a polymer backbone with repeating units containing an internal double bond. This is a common polymerization mode for conjugated dienes like isoprene.
1,2-addition: Polymerization through the terminal vinyl group would lead to a polymer with pendant methylidenehexenyl groups.
3,4-addition: Polymerization involving the internal methylidene group would result in a polymer with pendant vinyl groups.
The regioselectivity of the radical attack and the subsequent propagation steps are influenced by the relative stability of the resulting radical intermediates and steric factors. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been shown to provide good control over the polymerization of dienes like myrcene, yielding polymers with low dispersity and high regioselectivity. google.com It is anticipated that similar control could be achieved for this compound, allowing for the synthesis of well-defined polymer architectures.
The choice of initiator and reaction conditions, such as temperature and solvent, can also significantly impact the microstructure of the resulting polymer. For instance, in the radical polymerization of isoprene, different initiator systems can lead to varying ratios of cis-1,4, trans-1,4, 1,2, and 3,4-isomers in the final polymer. wikipedia.org
Ring-Opening Metathesis Polymerization (ROMP) Potential of Cyclic Analogues
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. While this compound is an acyclic monomer and thus not directly polymerizable by ROMP, its cyclic analogues, such as 4-methylidenecyclohexene, would be interesting candidates for this polymerization method.
The mechanism of ROMP involves a transition metal carbene catalyst, such as a Grubbs-type ruthenium catalyst, which reacts with the cyclic olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. researchgate.net This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal carbene attached to the growing polymer chain. This process continues with the addition of subsequent monomer units.
The success of ROMP is highly dependent on the ring strain of the cyclic monomer. For a hypothetical cyclic analogue of this compound, the presence of the exocyclic double bond could influence the ring strain and the reactivity of the endocyclic double bond towards the ROMP catalyst. The polymerization would likely proceed through the opening of the endocyclic double bond, leaving the exocyclic methylidene group as a pendant functionality along the polymer backbone. This would result in a polymer with regularly spaced reactive handles for further modification. The choice of catalyst is crucial, as different generations of Grubbs' catalysts exhibit varying activities and functional group tolerances. nih.gov
Strategies for Controlling Polymer Microstructure and Branching
Controlling the microstructure and branching of polymers derived from dienes is essential for tailoring their physical and mechanical properties. In the context of this compound, this would involve controlling the ratio of 1,4-, 1,2-, and 3,4-addition, as well as minimizing unwanted side reactions that lead to branching or crosslinking.
Several strategies can be employed to achieve this control:
Choice of Polymerization Method: Anionic polymerization is well-known for providing excellent control over the microstructure of polydienes. rsc.org For example, the polymerization of isoprene in nonpolar solvents with a lithium initiator predominantly yields cis-1,4-polyisoprene, while the use of polar solvents or additives can increase the content of 3,4- and 1,2-units. rsc.org Similar control could be expected for this compound.
Controlled Radical Polymerization (CRP): As mentioned earlier, techniques like RAFT and Nitroxide-Mediated Polymerization (NMP) can offer good control over the radical polymerization of dienes. google.comnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, while also influencing the regioselectivity of monomer addition.
Use of Chain Transfer Agents (CTAs): Chain transfer agents are used to control the molecular weight of polymers and can also help to reduce gelation in diene polymerizations by minimizing branching and crosslinking reactions. google.comwikipedia.org The selection of an appropriate CTA can be crucial for obtaining soluble, well-defined polymers. google.com
Reaction Conditions: Temperature, monomer concentration, and solvent polarity can all influence the competition between the different propagation pathways and the occurrence of chain transfer reactions to the polymer, which is a major source of branching. youtube.com Careful optimization of these parameters is necessary to achieve the desired polymer microstructure. rsc.org
The following table summarizes the expected influence of different polymerization parameters on the microstructure of poly(this compound), based on analogous diene systems.
| Parameter | Expected Effect on Microstructure |
| Polymerization Type | Anionic polymerization in nonpolar solvents is expected to favor 1,4-addition. Radical and anionic polymerization in polar solvents are likely to increase the proportion of 1,2- and 3,4-addition. |
| Initiator/Catalyst | The choice of initiator in radical polymerization and the counter-ion in anionic polymerization can significantly influence the stereochemistry (cis vs. trans) of 1,4-units. |
| Temperature | Higher temperatures in radical polymerization often lead to an increase in chain transfer reactions, potentially increasing branching. |
| Solvent | Polar solvents in anionic polymerization tend to favor 3,4- and 1,2-addition over 1,4-addition. |
| Additives | Polar modifiers in anionic polymerization can be used to tune the microstructure. |
Post-Polymerization Modification via Olefin Functionalization (e.g., Thiol-Ene Chemistry)
The presence of pendant double bonds in polymers derived from this compound (from 1,2- or 3,4-addition) provides a versatile platform for post-polymerization modification. One of the most efficient and widely used methods for olefin functionalization is the thiol-ene "click" reaction. rsc.org This reaction involves the radical-mediated addition of a thiol to a double bond, proceeding with high efficiency and selectivity under mild conditions. researchgate.net
The thiol-ene reaction can be initiated either by UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator. The mechanism involves the formation of a thiyl radical, which then adds to the double bond of the polymer. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. nih.gov
This methodology allows for the introduction of a wide range of functional groups onto the polymer backbone, depending on the structure of the thiol used. For example, polymers can be functionalized with:
Hydroxyl groups (using mercaptoethanol)
Carboxylic acid groups (using thioglycolic acid)
Amine groups (using cysteamine)
Fluorinated chains (using fluorinated thiols)
Biomolecules (using thiol-containing peptides or sugars)
The quantitative nature and functional group tolerance of the thiol-ene reaction make it an ideal tool for creating libraries of functional polymers from a single parent polymer. nih.gov The following table provides hypothetical examples of functional thiols that could be used to modify a polymer of this compound containing pendant vinyl groups.
| Thiol Compound | Functional Group Introduced | Potential Application |
| 2-Mercaptoethanol | Hydroxyl (-OH) | Increased hydrophilicity, sites for further esterification or etherification. |
| Thioglycolic acid | Carboxylic acid (-COOH) | pH-responsive materials, sites for amide bond formation. |
| Cysteamine | Amine (-NH2) | Bio-conjugation, pH-responsive materials. |
| 1-Dodecanethiol | Alkyl chain (-C12H25) | Hydrophobic modification, tuning of thermal properties. |
| Perfluoro-1-octanethiol | Perfluoroalkyl chain | Superhydrophobic and oleophobic surfaces. |
The efficiency of the thiol-ene modification depends on factors such as the accessibility of the double bonds, the concentration of the thiol, and the reaction conditions. For polymers with pendant vinylidene groups, the reaction is expected to be particularly efficient. researchgate.net This post-polymerization modification strategy significantly expands the potential applications of polymers derived from this compound, enabling the creation of advanced materials with tailored properties.
Synthesis and Reactivity of 3 Methylidenehex 1 Ene Derivatives and Isomeric Compounds
Stereoisomers and Conformational Isomers of Branched Hexenes and Related Compounds
The spatial arrangement of atoms in a molecule, or its stereochemistry, profoundly influences its physical and chemical properties. For branched hexenes like 3-methylidenehex-1-ene, this includes both stereoisomers, which have different connectivity or spatial arrangements that cannot be interconverted by rotation around single bonds, and conformational isomers (conformers), which can be interconverted by such rotations.
Conjugated dienes, including this compound, exhibit conformational isomerism around the single bond connecting the two double bonds. The two primary planar conformations are the s-trans and s-cis forms. youtube.com In the s-trans conformation, the double bonds are on opposite sides of the single bond, which is generally more stable due to reduced steric hindrance. youtube.com The s-cis conformation, where the double bonds are on the same side, is typically higher in energy. youtube.com The interconversion between these conformers involves overcoming a rotational barrier, the magnitude of which is influenced by the degree of conjugation and the presence of substituents. youtube.comugm.ac.id For 1,3-butadiene (B125203), the rotational barrier is approximately 3.7 kcal/mol, a value that reflects the loss of conjugation in the transition state where the p-orbitals are orthogonal. youtube.com
Theoretical studies on substituted 1,3-butadienes have shown that the nature of the substituents significantly affects the rotational barrier around the central C-C single bond. ugm.ac.idresearchgate.net Electron-donating groups like -NH2 and -OCH3, and electron-withdrawing groups such as -NO2 and -CHO, can alter the electronic character of the diene system, thereby influencing the stability of the conformers and the energy required for their interconversion. ugm.ac.idresearchgate.net While direct experimental or computational studies on the conformational preferences of this compound are not extensively documented in readily available literature, analogies can be drawn from studies of similarly substituted dienes. The ethyl group at the 4-position and the methylidene group at the 3-position would introduce specific steric interactions that would likely modulate the relative energies of the s-cis and s-trans like conformers and the rotational barrier between them.
The presence of stereocenters or geometric isomerism can lead to a variety of stereoisomers for branched hexenes. For instance, related structures like 3-methyl-1-hexene (B165624) exist as a pair of enantiomers, (R)-3-methyl-1-hexene and (S)-3-methyl-1-hexene, due to the chiral center at the third carbon. The study of substituted cyclohexanes provides a useful framework for understanding the steric and electronic effects that govern the stability of different conformations, particularly the preference for bulky substituents to occupy equatorial positions to minimize 1,3-diaxial interactions. dicp.ac.cnresearchgate.netnih.gov This principle is relevant when considering cyclic analogues or when the acyclic chain of a branched hexene adopts a folded conformation.
Synthesis and Reactivity of Chemically Modified this compound Analogues
The unique cross-conjugated system of this compound provides multiple reactive sites for chemical modification, allowing for the synthesis of a diverse array of analogues. The reactivity of such dienes is a rich area of study, with transformations often catalyzed by transition metals. nih.gov
Palladium-catalyzed reactions are particularly prominent in the functionalization of dienes. nih.govyoutube.com For instance, palladium catalysts can facilitate a variety of transformations, including cascade reactions that lead to the formation of complex molecular architectures. nih.gov The hydroalkoxycarbonylation of 1-hexene, a related alkene, using palladium/triphenylphosphine systems demonstrates the utility of these catalysts in adding functional groups across a double bond. researchgate.net Such methodologies could potentially be adapted for the selective functionalization of one of the double bonds in this compound.
The synthesis of functionalized 1,3-dienes can be achieved through various modern synthetic methods, including cross-coupling reactions. mdpi.com Heck vinylation, for example, allows for the direct formation of dienes from an activated coupling partner and a terminal olefin. mdpi.com This highlights a potential route to synthesize substituted this compound analogues. Furthermore, the development of methods for the synthesis of cross-conjugated polyenes through palladium-catalyzed oxidative C-C bond-forming cascade reactions of allenes offers another avenue to complex structures related to this compound. acs.org
A specific example of a chemically modified analogue is (E)-3-methylhex-1-ene-1-thiol. nih.gov While the synthetic route to this particular compound is not detailed in the available literature, its existence points to the feasibility of introducing heteroatoms and creating functionalized derivatives. The synthesis of such analogues could involve the reaction of alkylidene carbenes, which are reactive intermediates capable of undergoing various transformations, including insertions into C-H and heteroatom-hydrogen bonds. researchgate.net
The reactivity of the diene system in this compound analogues is expected to be diverse. Conjugated dienes are known to participate in a wide range of reactions, including cycloadditions (like the Diels-Alder reaction), conjugate additions, and various metal-catalyzed functionalizations. mdpi.com The cross-conjugated nature of this compound introduces additional complexity and potential for regioselective reactions, where one double bond reacts preferentially over the other.
Below is a table summarizing some general reactions applicable to dienes and potentially to this compound:
| Reaction Type | Reagents/Catalyst | Product Type |
| Electrophilic Addition | HX (e.g., HBr, HCl) | Halogenated Alkenes |
| Hydration | H₂O, H⁺ | Alcohols |
| Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | Alkanes |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkanes |
| Hydroxylation | OsO₄, NaHSO₃ | 1,2-Diols |
| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Carbonyl Compounds |
| Diels-Alder Reaction | Dienophile | Cyclohexene (B86901) Derivatives |
| Palladium-Catalyzed Cross-Coupling | Aryl Halide, Pd Catalyst | Arylated Dienes |
Chiral Synthesis of Enantiomerically Enriched Branched Alkenes
The synthesis of chiral molecules in an enantiomerically pure or enriched form is a major focus of modern organic chemistry, driven by the different biological activities often exhibited by enantiomers. For branched alkenes like derivatives of this compound, achieving high enantioselectivity presents a significant synthetic challenge.
Various catalytic asymmetric methods have been developed for the synthesis of chiral alkenes and allenes. nih.govacs.orgdeepdyve.com Transition metal catalysis, particularly with palladium, rhodium, and copper, plays a crucial role in many of these transformations. nih.govacs.orgdeepdyve.com For example, palladium-catalyzed asymmetric [3+2] cycloaddition reactions of allenes have been developed to produce highly substituted chiral allenes with excellent control of both point and axial chirality. acs.org
The enantioselective synthesis of chiral 1,3-dienes is another area of active research. nih.govnih.gov Organocatalysis has emerged as a powerful tool for these transformations. For instance, the organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes can lead to the formation of chiral 1,3-cyclohexadienals with good diastereoselectivity. nih.gov This demonstrates the potential of using chiral catalysts to control the stereochemical outcome of reactions involving diene systems.
Palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene (B119728) has been shown to produce chiral cyclohexenylamines with high enantio- and regioselectivity, showcasing the power of this approach for generating complex chiral molecules. dicp.ac.cn These methods, while not directly applied to this compound in the reviewed literature, provide a conceptual framework for how its chiral derivatives could be synthesized. The key would be the development of a suitable chiral catalyst system that can effectively differentiate between the prochiral faces of the double bonds in a precursor molecule.
A summary of selected asymmetric catalytic approaches relevant to the synthesis of chiral branched alkenes is presented in the table below:
| Catalytic Approach | Metal/Catalyst | Substrate Type | Product Type |
| Asymmetric Diels-Alder | Chiral Lewis Acids (e.g., Oxazaborolidine) | Dienes and Dienophiles | Chiral Bridged Dienes |
| Asymmetric [3+2] Cycloaddition | Palladium with Chiral Ligands | Allenes | Chiral Allenes/Cyclopentanes |
| Asymmetric Hydroamination | Chiral Brønsted Acids | Allenes/Dienes | Chiral Amines |
| Asymmetric Carboamination | Palladium with Chiral Ligands (e.g., Ming-Phos) | Dienes, Aryl Halides, Amines | Chiral Cyclohexenylamines |
| Asymmetric Hydroalkylation | Palladium/B(C₆F₅)₃ | 1,3-Enynes and Ketones | Chiral Allenes |
The synthesis of enantiomerically enriched this compound derivatives would likely involve the development of a specific chiral catalyst that can control the stereochemistry of a key bond-forming step, such as a carbon-carbon bond formation or a functional group addition to one of the prochiral double bonds.
Q & A
Q. Basic
- NMR : Use ¹H and ¹³C NMR to identify alkene protons (δ 4.8–5.5 ppm) and methylidene groups. Compare with reference spectra for known analogues .
- GC-MS : Validate purity by monitoring molecular ion peaks (m/z 98 for this compound) and retention times.
- IR : Confirm functional groups (e.g., C=C stretch at ~1650 cm⁻¹). Raw spectral data should be archived in appendices .
How do steric and electronic factors influence the stability of this compound during storage and handling?
Q. Basic
- Steric effects : Bulky substituents increase susceptibility to dimerization; store at low temperatures (−20°C) under argon.
- Electronic effects : Electron-deficient alkenes may undergo unwanted electrophilic additions. Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .
What advanced mechanistic studies can elucidate the regioselectivity of this compound in Diels-Alder reactions?
Q. Advanced
- Isotopic labeling : Track reaction pathways using deuterated substrates.
- DFT calculations : Model transition states to predict regioselectivity (e.g., endo vs. exo products). Compare computed activation energies with experimental yields .
How can computational modeling resolve discrepancies in reported reaction kinetics for this compound?
Q. Advanced
- Kinetic Monte Carlo simulations : Integrate conflicting rate constants from literature to identify outliers.
- Sensitivity analysis : Test variables (e.g., solvent polarity, catalyst loading) to determine dominant factors. Validate with Arrhenius plots .
What methodologies address contradictions in catalytic efficiency data for this compound hydrogenation?
Q. Advanced
- Meta-analysis : Aggregate data from heterogeneous catalysis studies (e.g., Pd/C vs. PtO₂) and apply statistical tests (ANOVA) to identify significant differences.
- Controlled replicates : Standardize substrate purity and catalyst pretreatment protocols to minimize variability .
How should researchers design experiments to investigate the environmental degradation pathways of this compound?
Q. Advanced
- Microcosm studies : Simulate soil/water systems under varying pH and microbial activity.
- LC-HRMS : Identify degradation intermediates (e.g., epoxides, diols) and propose pathways. Include negative controls to rule out abiotic degradation .
What analytical strategies are recommended for quantifying trace impurities in this compound samples?
Q. Advanced
- HPLC-DAD/ELSD : Use orthogonal detection methods to resolve co-eluting impurities.
- Limit of detection (LOD) : Validate via spike-and-recovery experiments at 0.1–1.0% concentration ranges. Report uncertainties in ±SD format .
How can researchers ensure reproducibility in solvent-free catalytic reactions involving this compound?
Q. Advanced
- Pressure/temperature profiling : Use automated reactors to maintain consistent conditions.
- Pre-activation of catalysts : Characterize surface sites via BET and XRD pre-/post-reaction. Archive raw catalyst characterization data in supplementary materials .
What gaps exist in the current understanding of this compound’s biological activity, and how can they be addressed?
Q. Advanced
- High-throughput screening : Test against enzyme libraries (e.g., cytochrome P450 isoforms) to map metabolic pathways.
- CRISPR-Cas9 models : Use gene-edited cell lines to study structure-activity relationships. Critically compare results with prior in vitro/in vivo studies to highlight discrepancies .
Q. Notes
- Data Presentation : Follow guidelines for appendices (e.g., raw NMR/GC-MS files) to enhance reproducibility .
- Ethical Compliance : Disclose all chemical sources, safety protocols, and institutional approvals .
- Critical Analysis : Contextualize findings within existing literature while identifying novel contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
